molecular formula C23H21NO5 B4242161 N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide

N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B4242161
M. Wt: 391.4 g/mol
InChI Key: NYCIGRYMJLTDGY-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that features a xanthene core linked to a trimethoxyphenyl group via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,4,5-trimethoxybenzoyl chloride with the xanthene derivative in the presence of a base such as triethylamine.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate product with an amine, typically under mild heating conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymer matrices to enhance their optical properties.

Biology and Medicine:

    Anticancer Research: The trimethoxyphenyl group is known for its anticancer properties, making this compound a potential candidate for drug development.

    Antimicrobial Agents: The compound can be explored for its antimicrobial properties against various pathogens.

Industry:

    Dye and Pigment Industry: The xanthene core is a common motif in dyes, and this compound can be used to develop new dyes with unique properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.

    Podophyllotoxin: Another compound with a similar mechanism of action, used in cancer treatment.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness: N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct optical properties and potential applications in materials science. Additionally, the combination of the xanthene core with the trimethoxyphenyl group may result in synergistic effects, enhancing its biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-26-19-12-14(13-20(27-2)22(19)28-3)24-23(25)21-15-8-4-6-10-17(15)29-18-11-7-5-9-16(18)21/h4-13,21H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCIGRYMJLTDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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